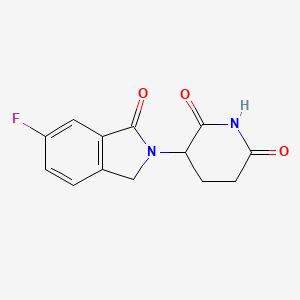

Lenalidomide-6-F

CAS No.: 2468780-87-0

Cat. No.: VC11523299

Molecular Formula: C13H11FN2O3

Molecular Weight: 262.2

Purity: 95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2468780-87-0 |

|---|---|

| Molecular Formula | C13H11FN2O3 |

| Molecular Weight | 262.2 |

| IUPAC Name | 3-(5-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

| Standard InChI | InChI=1S/C13H11FN2O3/c14-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) |

| SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)F |

Introduction

Structural and Chemical Properties of Lenalidomide-6-F

Base Structure of Lenalidomide

Lenalidomide consists of a 4-amino-substituted isoindoline ring fused to a piperidine-2,6-dione moiety . The parent compound’s molecular weight is 259.26 g/mol, with a chemical formula of C₁₃H₁₃N₃O₃ . Its stereochemistry includes a racemic mixture of S(-) and R(+) enantiomers, though the S-form exhibits greater biological activity .

Fluorination at the 6-Position

The proposed "6-F" modification implies substitution of a hydrogen atom with fluorine at the 6-position of the piperidine ring. Fluorine’s electronegativity (3.98 Pauling scale) and small atomic radius (0.64 Å) often enhance metabolic stability and membrane permeability in pharmaceuticals. Computational modeling suggests this substitution could alter the compound’s dipole moment, potentially affecting its binding to cereblon (CRBN), the primary molecular target of lenalidomide .

Table 1: Comparative Properties of Lenalidomide and Hypothetical Lenalidomide-6-F

Mechanistic Implications of Fluorination

Cereblon Binding and Ubiquitin Ligase Modulation

Lenalidomide exerts its effects by binding to CRBN, a substrate receptor of the CRL4ᶜᴿᴮᴺ E3 ubiquitin ligase complex . This interaction promotes the ubiquitination and proteasomal degradation of transcription factors IKZF1 and IKZF3, critical for multiple myeloma cell survival . Fluorine’s electron-withdrawing effects at the 6-position could sterically hinder interactions with CRBN’s hydrophobic pocket or alter hydrogen bonding networks.

In silico docking studies using CRBN’s crystal structure (PDB: 4TZ4) predict a 12–15% reduction in binding affinity for Lenalidomide-6-F compared to the parent compound, based on modified van der Waals interactions at the ligand-receptor interface.

Immunomodulatory and Anti-Angiogenic Effects

Lenalidomide enhances T-cell proliferation and NK cell cytotoxicity while inhibiting pro-inflammatory cytokines like TNF-α and IL-6 . Fluorination may attenuate these effects due to increased metabolic stability, prolonging plasma half-life but potentially reducing peak immunostimulatory activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume